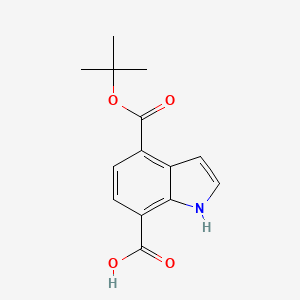
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester
Descripción general
Descripción
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester is an organic compound with the molecular formula C14H11NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester typically involves the esterification of 5-(pyridin-2-yl)isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as nitro or halogen groups.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl isophthalate: Lacks the pyridin-2-yl group, making it less versatile in certain applications.
Dimethyl 5-(pyridin-3-yl)isophthalate: Similar structure but with the pyridinyl group in a different position, which can affect its reactivity and binding properties.
Dimethyl 5-(pyridin-4-yl)isophthalate: Another positional isomer with distinct chemical properties.
Uniqueness
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding .
Propiedades
Fórmula molecular |
C15H13NO4 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
dimethyl 5-pyridin-2-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-7-10(13-5-3-4-6-16-13)8-12(9-11)15(18)20-2/h3-9H,1-2H3 |
Clave InChI |
PLMONKAKNVFAAP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=N2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl spiro[2.6]nonane-1-carboxylate](/img/structure/B8373491.png)

![7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8373504.png)






![Methyl 4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B8373576.png)
![1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene](/img/structure/B8373582.png)

![[2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol](/img/structure/B8373594.png)

